2-羧基-4-羟基-3,5-联啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

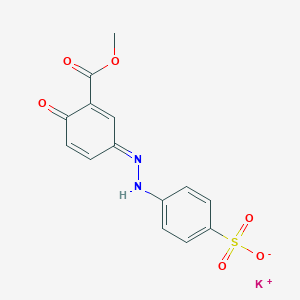

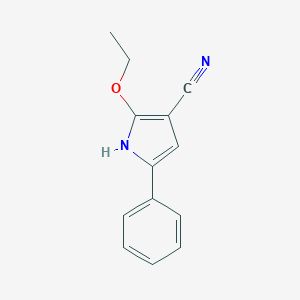

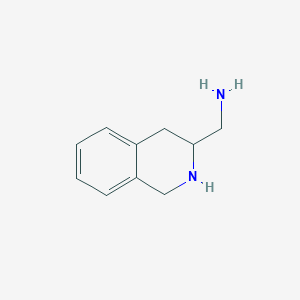

2-Carboxy-4-hydroxy-3,5-lutidine is a derivative of lutidine, which is a dimethylpyridine, a type of substituted pyridine with methyl groups at different positions. The specific structure of 2-carboxy-4-hydroxy-3,5-lutidine is not directly discussed in the provided papers, but we can infer from the related compounds that it would have a carboxylic acid group at the second position and a hydroxy group at the fourth position on the pyridine ring, with methyl groups at the third and fifth positions.

Synthesis Analysis

The synthesis of lutidine derivatives can involve phenylation as described in the synthesis of 3,6-dimethyl-6-phenylpyridine, which is obtained by phenylating 2,5-lutidine . This process could potentially be adapted for the synthesis of 2-carboxy-4-hydroxy-3,5-lutidine by introducing the appropriate functional groups at the required positions on the pyridine ring.

Molecular Structure Analysis

The molecular structure of lutidine derivatives can be characterized by X-ray diffraction, as demonstrated for α,α′-bis(2-phenyl-1,2-carboran-1-yl)lutidine . This compound exhibits weak C-H...π interactions forming a herringbone motif . Although the structure of 2-carboxy-4-hydroxy-3,5-lutidine is not directly provided, similar techniques could be used to determine its solid-state structure and intermolecular interactions.

Chemical Reactions Analysis

Lutidine derivatives can participate in various chemical reactions. For instance, hypervalent iodine has been used to promote reactions involving carboxylic acid derivatives, leading to the synthesis of polycyclic compounds . While this reaction does not directly pertain to 2-carboxy-4-hydroxy-3,5-lutidine, it suggests that carboxylic acid groups on lutidine derivatives can undergo transformative chemical reactions under the influence of reagents like hypervalent iodine.

Physical and Chemical Properties Analysis

The physical and chemical properties of lutidine derivatives can be inferred from the crystal structures of related compounds. For example, 2,4-lutidine and 2,5-lutidine both form polar sheets through C-H...N interactions, with antiparallel packing in the solid state . These interactions could influence the melting point, solubility, and other physical properties of 2-carboxy-4-hydroxy-3,5-lutidine, although specific data would require empirical determination.

科学研究应用

合成应用

在有机合成领域,类似于 2-羧基-4-羟基-3,5-联啶的衍生物已用于各种化学转化。例如,2,5-联啶的苯基化导致形成 3,6-二甲基-6-苯基吡啶,它是 α-苯基异辛可梅罗酸及其衍生物合成的前体,也是制备 4-氮杂芴酮 3-羧酸的原料。在 2,5-联啶的苯基化过程中,发现产生了 4-羟基-3,6-二甲基-2-苯基吡啶 (Prostakov、Mikhailova、Sergeeva 和 Sakha Shibu Rani,1986 年)。这说明了联啶衍生物在促进复杂有机合成中的潜力。

配位化学

在配位化学中,联啶衍生物在金属配合物的合成中起着重要作用。研究表明,2,3-联啶(一种与 2-羧基-4-羟基-3,5-联啶相关的化合物)可以与各种阴离子形成双核镍 (II) 配合物。这些配合物的特点是其独特的结构和磁性,这些性质受联啶作为配体的存在影响。此类研究突出了联啶衍生物在设计和合成具有材料科学和催化应用潜力的新型配位化合物中的重要性 (Nikolaevskii 等人,2016 年)。

主客体化学

联啶衍生物也用于主客体化学,特别是在异构体的选择性包结中。例如,3,5-联啶(除其他异构体外)因其与特定主体化合物形成包合物的能力而受到研究。此特性对于分离异构体混合物等应用至关重要,这在各种工业过程和研究应用中至关重要 (Boudiombo 等人,2018 年)。

安全和危害

属性

IUPAC Name |

3,5-dimethyl-4-oxo-1H-pyridine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c1-4-3-9-6(8(11)12)5(2)7(4)10/h3H,1-2H3,(H,9,10)(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUVRIHGZDPFQKB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CNC(=C(C1=O)C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40436400 |

Source

|

| Record name | 2-carboxy-4-hydroxy-3,5-lutidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40436400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Carboxy-4-hydroxy-3,5-lutidine | |

CAS RN |

447461-21-4 |

Source

|

| Record name | 2-carboxy-4-hydroxy-3,5-lutidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40436400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[[p-(Chlorosulfonyl)phenyl]azo]salicylic Acid Methyl Ester Acetate](/img/structure/B122991.png)

![cis-Octahydropyrrolo[3,4-b]pyridine](/img/structure/B122999.png)

![11-acetyl-6H-benzo[b][1]benzazepin-5-one](/img/structure/B123004.png)